molecular formula C27H24FN3O4S B11093393 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11093393
M. Wt: 505.6 g/mol
InChI Key: QAEFUVRKTNMRSA-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thioxoimidazolidinone core, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Synthesis of the Thioxoimidazolidinone Core: This involves the reaction of an appropriate isothiocyanate with an amine, followed by cyclization to form the thioxoimidazolidinone ring.

    Attachment of the Phenylethyl Group: This step involves the alkylation of the thioxoimidazolidinone core with a phenylethyl halide.

    Formation of the Fluorophenylacetamide Moiety: This is achieved through the reaction of 4-fluoroaniline with chloroacetyl chloride, followed by coupling with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
  • 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-bromophenyl)acetamide
  • 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl moiety, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C27H24FN3O4S/c28-20-7-9-21(10-8-20)29-25(32)15-22-26(33)30(13-12-18-4-2-1-3-5-18)27(36)31(22)16-19-6-11-23-24(14-19)35-17-34-23/h1-11,14,22H,12-13,15-17H2,(H,29,32)

InChI Key

QAEFUVRKTNMRSA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=S)CCC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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